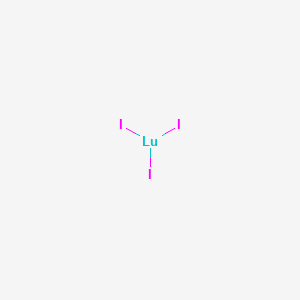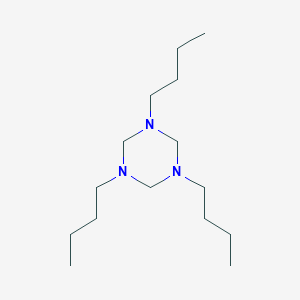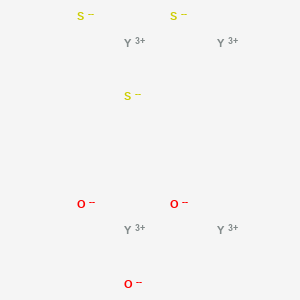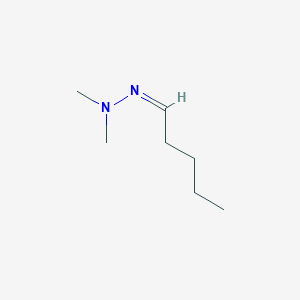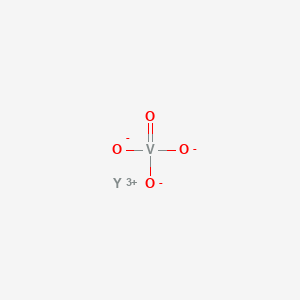
Vanadium yttrium tetraoxide
Vue d'ensemble
Description
Vanadium yttrium tetraoxide (VYO) is a unique compound that has gained attention due to its potential applications in the field of nanotechnology, catalysis, and energy storage. This compound is composed of vanadium, yttrium, and oxygen atoms, and it has a tetragonal crystal structure.
Mécanisme D'action
The exact mechanism of action of Vanadium yttrium tetraoxide is not fully understood. However, it is believed that the unique crystal structure of Vanadium yttrium tetraoxide plays a crucial role in its catalytic activity. The tetragonal structure of Vanadium yttrium tetraoxide provides a large number of active sites on its surface, which can interact with reactant molecules and facilitate chemical reactions. Additionally, the presence of vanadium in Vanadium yttrium tetraoxide is believed to play a crucial role in its catalytic activity, as vanadium has been shown to exhibit excellent redox properties.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Vanadium yttrium tetraoxide. However, some studies have suggested that Vanadium yttrium tetraoxide may have potential applications in the field of medicine. For example, Vanadium yttrium tetraoxide has been shown to exhibit anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Vanadium yttrium tetraoxide in lab experiments is its high surface area, which provides a large number of active sites for catalytic reactions. Additionally, Vanadium yttrium tetraoxide is relatively stable under a wide range of conditions, which makes it a suitable candidate for use in various chemical reactions. However, one of the main limitations of using Vanadium yttrium tetraoxide in lab experiments is its high cost, which may limit its widespread use.
Orientations Futures
There are several future directions for research on Vanadium yttrium tetraoxide. One potential direction is to study the effect of different synthesis methods on the catalytic activity of Vanadium yttrium tetraoxide. Additionally, further studies are needed to understand the mechanism of action of Vanadium yttrium tetraoxide and its potential applications in the field of medicine. Furthermore, there is a need for research on the scalability of Vanadium yttrium tetraoxide synthesis, as this may impact its potential use in commercial applications.
Conclusion:
In conclusion, Vanadium yttrium tetraoxide is a unique compound that has gained attention due to its potential applications in various fields of science. The synthesis of Vanadium yttrium tetraoxide is a complex process that involves the reaction between vanadium pentoxide and yttrium oxide in the presence of a reducing agent. Vanadium yttrium tetraoxide has been extensively studied for its potential applications in catalysis and energy storage devices. The exact mechanism of action of Vanadium yttrium tetraoxide is not fully understood, but it is believed to be related to its unique crystal structure and the presence of vanadium. There is limited research on the biochemical and physiological effects of Vanadium yttrium tetraoxide, but it may have potential applications in the field of medicine. Finally, there are several future directions for research on Vanadium yttrium tetraoxide, including the study of different synthesis methods and the scalability of Vanadium yttrium tetraoxide synthesis.
Méthodes De Synthèse
The synthesis of Vanadium yttrium tetraoxide is a complex process that involves the reaction between vanadium pentoxide and yttrium oxide in the presence of a reducing agent. The reducing agent used in this process is usually hydrogen gas or carbon monoxide gas. The reaction takes place at high temperatures, typically between 600°C to 800°C, and under controlled oxygen partial pressure. The resulting product is a fine powder of Vanadium yttrium tetraoxide with a high surface area.
Applications De Recherche Scientifique
Vanadium yttrium tetraoxide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of Vanadium yttrium tetraoxide is in the field of catalysis. Vanadium yttrium tetraoxide has been shown to exhibit excellent catalytic activity in various chemical reactions, including the oxidation of alcohols, the reduction of nitroarenes, and the hydroxylation of benzene. Vanadium yttrium tetraoxide has also been studied for its potential application in energy storage devices, such as lithium-ion batteries and supercapacitors.
Propriétés
IUPAC Name |
trioxido(oxo)vanadium;yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.V.Y/q;3*-1;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVYNEUUYROOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)([O-])[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
YVO4, O4VY | |
| Record name | yttrium vanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttrium_vanadate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.845 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanadium yttrium tetraoxide | |
CAS RN |
13566-12-6 | |
| Record name | Vanadium yttrium oxide (VYO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013566126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium yttrium oxide (VYO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium yttrium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)
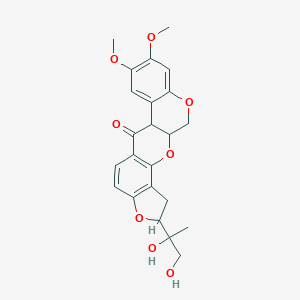
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)

